seco Everolimus B
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDLIBRKRCTPR-DKBZHAOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220127-30-0 | |
| Record name | Everolimus acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVEROLIMUS ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Degradation Kinetics of Seco Everolimus B
Hydrolytic Cleavage Mechanisms Leading to the Formation of seco Everolimus B
The transformation of Everolimus into this compound primarily involves hydrolytic processes that lead to the opening of its characteristic macrocyclic lactone ring.
Identification of Specific Ring-Opening Hydrolysis Pathways
This compound is chemically identified as an "Everolimus Open-Ring Acid Impurity" allmpus.com. This designation points to a primary degradation mechanism involving the hydrolysis of the lactone moiety within the Everolimus molecule. Such hydrolytic cleavage breaks the macrocyclic structure, yielding an open-ring derivative researchgate.netresearchgate.net. Studies on related macrolides, like Rapamycin (B549165), have identified similar ring-opened compounds formed via hydrolysis of the lactone ring, often resulting in a hydroxy acid researchgate.net. The formation of this compound is thus intrinsically linked to the susceptibility of the lactone ring to nucleophilic attack by water, particularly under specific pH conditions.
Role of Dehydration in the Formation of Specific this compound Isomers
Following the initial ring-opening hydrolysis, further chemical modifications can occur, including dehydration, which can lead to the formation of specific isomers of this compound. Research suggests that dehydrated ring-opened derivatives of Everolimus exist, sometimes referred to as "dehydrate seco acid impurities" uu.nlscribd.com. In the degradation of related compounds like Rapamycin, a dehydrated form with a double bond at a specific carbon position has been identified researchgate.net. This implies that after the lactone ring opens, a subsequent elimination of water can generate a more stable or distinct this compound isomer, potentially involving the formation of a new double bond within the opened chain.
Environmental and Chemical Factors Influencing this compound Generation
The rate and extent of this compound formation are significantly influenced by various environmental and chemical factors, including pH, solvent systems, temperature, and light exposure.
Impact of pH and Solvent Systems on Degradation Rates
pH plays a critical role in the hydrolytic degradation of Everolimus. Studies indicate that Everolimus exhibits good stability in neutral and alkaline conditions, with less than 1% degradation observed nih.gov. However, acidic environments promote significant degradation. For instance, exposure to 2N HCl at 60°C for 30 minutes resulted in approximately 7.02% degradation and the formation of at least one new impurity peak, indicative of this compound or related compounds nih.gov. The presence of specific solvent systems, such as mixtures of acetonitrile (B52724) and water, commonly used in analytical methods, can also influence degradation kinetics, with base catalysis being noted for related compounds researchgate.net.
Table 1: Degradation of Everolimus Under Various Stress Conditions
| Condition | Degradation (%) | Observed Changes/New Peaks |
| Alkaline (pH > 7) | < 1 | Not specified |
| Neutral (pH ≈ 7) | < 1 | Not specified |
| Thermal (e.g., 60°C for 30 min) | < 1 | Not specified |
| Photolytic | < 1 | Not specified |
| Acidic (2N HCl, 60°C, 30 min) | 7.02 | One new peak |
| Oxidizing (20% H₂O₂, 60°C, 30 min) | 10.09 | Two new peaks |
*Data compiled from nih.gov. Specific conditions for thermal degradation tests vary; the <1% figure is a general observation across neutral, alkaline, thermal, and photolytic conditions nih.gov.
Oxidative Degradation Pathways and Antioxidant Stabilization Considerations
Oxidative stress can also contribute to the degradation of Everolimus, leading to the formation of various degradation products. Exposure to oxidizing agents, such as 20% hydrogen peroxide at 60°C for 30 minutes, resulted in approximately 10.09% degradation and the appearance of two new peaks, suggesting the generation of oxidative degradants nih.gov. While specific pathways leading to this compound under oxidative conditions are not detailed in the provided literature, oxidative processes can involve hydroxylation, bond cleavage, or other reactions that might indirectly lead to or coexist with ring-opened structures. The prevention of oxidative degradation would typically involve the use of antioxidants or protective packaging to minimize exposure to oxidizing agents.
Advanced Analytical Methodologies for Seco Everolimus B Detection and Characterization
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatographic techniques are foundational for separating seco Everolimus B from the parent compound and other related substances, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation and quantification of impurities in pharmaceutical analysis. For this compound, HPLC methods are developed to achieve adequate resolution from Everolimus and other potential impurities, allowing for their detection and quantification according to regulatory guidelines. Method validation ensures that the developed HPLC procedures are accurate, precise, specific, linear, and robust. Studies have established specifications for impurities like "Impurity B" (often referring to this compound or a closely related isomer) in Everolimus formulations, typically setting limits for release and shelf-life.
Table 1: HPLC Purity and Specifications for this compound and Related Impurities
| Compound Name / Impurity | CAS Number | HPLC Purity | Specification Limit | Notes |
| Everolimus EP Impurity B | 1062122-63-7 | 91.99% | N/A | Data from Certificate of Analysis. |
| Everolimus Open-Ring Acid Impurity (this compound) | 769905-89-7 | 97% | N/A | Identified with keyword "this compound". |
| Impurity B (related to Everolimus) | N/A | N/A | ≤ 0.5% (Release) | Specified impurity in HPLC method validation. |
| IMP-B (Related Impurity in Everolimus analysis) | N/A | N/A | LOQ: 0.08 | Quantitation Limit (µg/mL). |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency due to the use of smaller particle size stationary phases and higher operating pressures mdpi.com. UPLC, often coupled with mass spectrometry (UPLC-MS/MS), provides enhanced resolution, enabling the separation of closely eluting impurities like this compound with greater sensitivity and specificity nih.gov. These advancements are critical for achieving lower limits of detection and quantification, thereby improving impurity profiling and quality control. UPLC-TOF-MS has also been employed for the simultaneous quantification of Everolimus and other immunosuppressants, demonstrating its utility in complex matrices nih.gov.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling
Mass Spectrometric Approaches for Definitive Structural Elucidation
Mass spectrometry (MS) techniques are indispensable for confirming the identity and structure of this compound, particularly through fragmentation analysis and accurate mass determination.
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation, especially for complex molecules like Everolimus and its impurities. By fragmenting a precursor ion and analyzing the resulting product ions, detailed structural information can be obtained. Studies on Everolimus have systematically assessed its fragmentation patterns using LC-ESI-MS/MS, identifying numerous fragments that aid in the structural characterization of metabolites and related compounds nih.govresearchgate.net. These fragmentation pathways are critical for confirming the structure of this compound by comparing its fragmentation profile with known patterns or by de novo interpretation. Specific fragment ions, such as the one at m/z 389.3 for Everolimus, can be used for targeted measurement shimadzu.com.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within 5 parts per million (ppm) of the theoretical mass chromatographyonline.comalgimed.com. This precision allows for the determination of elemental compositions, which is crucial for unequivocally confirming the structure of this compound and distinguishing it from isobaric compounds. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, coupled with liquid chromatography (LC-HRMS), are employed for both qualitative identification and quantitative analysis nih.govnih.govfda.gov. HRMS offers advantages in assay development by simplifying the optimization process compared to traditional triple-quadrupole MS/MS methods, while providing comparable quantitative performance nih.gov.
Table 2: Mass Spectrometry Data for Everolimus and Related Compounds
| Technique | Application for this compound / Everolimus | Key Findings / Data | Source |
| MS/MS | Fragmentation Analysis | Identified 53 fragments for Everolimus; validated by HRMS, MS(n), H/D exchange. Specific fragment m/z 389.3 used for measurement. | nih.govshimadzu.com |
| HRMS | Accurate Mass Determination / Quantification | Equivalent quantitative performance to LC-MS/MS for Everolimus. Mass accuracy typically < 5 ppm for compound identification. | nih.govchromatographyonline.comalgimed.com |
| LC-HRMS | Impurity Determination | Used to monitor accurate m/z values of impurity ions for sensitive detection and quantification. | fda.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural confirmation of organic molecules. Techniques such as proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity, spatial arrangement, and chemical environment of atoms within the this compound molecule. For Everolimus Impurity B (identified as seco Everolimus in some contexts), NMR has been used to confirm its chemical structure kmpharma.in. These spectroscopic methods are essential for unambiguously verifying the identity and structural integrity of this compound, especially when used as a reference standard or during the characterization of new impurities.
Impurity Control Strategies and Methodological Validation for this compound
The precise identification, quantification, and control of impurities are paramount in pharmaceutical development to ensure the safety and efficacy of drug products. For this compound, a compound related to Everolimus, robust impurity control strategies and rigorously validated analytical methodologies are essential. These strategies focus on minimizing the formation of impurities during synthesis and storage, and validating the analytical methods used to detect and quantify them, ensuring compliance with regulatory standards.
Identification and Control of this compound-Related Impurities
The management of impurities associated with this compound involves understanding their origin, whether they are process-related impurities (e.g., byproducts from synthesis) or degradation products formed during storage or manufacturing. Strategies to control these impurities are multi-faceted, often beginning with the optimization of the synthetic route to minimize the generation of unwanted byproducts. This includes careful selection of reagents, reaction conditions, and purification steps.
For instance, research into Everolimus impurities has identified various related substances, and similar principles apply to this compound. One identified impurity related to Everolimus is "Dehydrate seco Acid Impurity" scribd.com. While not explicitly this compound, this classification highlights that seco-related structures can arise as degradation products. Control strategies also involve establishing appropriate specifications for acceptable impurity levels, based on toxicological data and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These specifications dictate the maximum allowable percentages for identified and unidentified impurities in the final drug substance and product.
Methodological Validation for this compound and its Impurities
The validation of analytical methods is critical to ensure that they are fit for purpose, reliably detecting and quantifying this compound and its related impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed techniques for this analysis asianpubs.orgnih.gov.
Methodological validation encompasses several key parameters:
Specificity/Selectivity: The method must be able to accurately distinguish this compound and its impurities from other components in the sample matrix, including the active pharmaceutical ingredient (API) and excipients. This is often demonstrated by the absence of interfering peaks at the retention times of the analytes nih.gov.
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range. For Everolimus and its impurities, linearity has been demonstrated with correlation coefficients (r²) often exceeding 0.999 asianpubs.orgnih.gov.
Accuracy: This refers to the closeness of the test results to the true value. Accuracy is typically assessed through recovery studies, where spiked samples are analyzed. For Everolimus impurities, recovery studies have yielded values between 85-110% asianpubs.org, and specific recovery percentages for Everolimus have been reported as high as 100.55% nih.gov.
Precision: This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variability). The relative standard deviation (RSD) for key validation parameters is generally expected to be less than 2.0% nih.gov. For LC-MS/MS methods, total imprecision has been reported with % coefficient of variation values ranging from 5.7% to 19.1% depending on the concentration nih.gov.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Everolimus impurities, LOQ values have been reported as low as 0.08 µg/mL for certain impurities asianpubs.org. The LOD for Everolimus itself has been reported as 0.036 µg/mL, with an LOQ of 0.109 µg/mL nih.gov.
Robustness: The method should remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Data Table: Summary of Validation Parameters (Illustrative based on Everolimus impurity analysis)
| Parameter | Acceptance Criteria | Typical Findings (Everolimus/Impurities) | Reference |
| Specificity | No interference | Demonstrated | nih.gov |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | asianpubs.orgnih.gov |
| Accuracy (% Recovery) | 98-102% | 85-110% (impurities), 100.55% (Everolimus) | asianpubs.orgnih.gov |
| Precision (RSD) | ≤ 2.0% | < 2.0% | nih.gov |
| LOD | S/N > 2 or 3 | 0.036 µg/mL (Everolimus) | nih.gov |
| LOQ | S/N > 10 | 0.08 µg/mL (Impurities), 0.109 µg/mL (Everolimus) | asianpubs.orgnih.gov |
This compound is utilized in analytical method development and validation for Everolimus synzeal.comsynzeal.compharmaffiliates.com. The development of robust analytical methods, such as RP-HPLC, is crucial for the accurate determination of this compound and its related impurities in pharmaceutical formulations, adhering to international guidelines like those from ICH asianpubs.orgnih.gov.
The comprehensive literature search conducted did not yield specific information regarding the chemical compound "this compound." Consequently, it is not possible to generate a detailed article focusing solely on this compound's preclinical and mechanistic investigations as per the provided outline and requirements.
Further research or clarification on the specific compound "this compound" would be necessary to fulfill this request.
Preclinical and Mechanistic Investigations into the Biological Profile of Seco Everolimus B
Impact of seco Everolimus B on the Efficacy and Specificity of Everolimus in Preclinical Models
Considerations for In Vivo Preclinical Study Outcomes (e.g., xenograft models, if relevant to metabolite activity)
Everolimus has demonstrated significant antitumor activity in various in vivo preclinical models, including xenograft studies, where it has shown tumor growth inhibition, reduction in proliferation markers, and effects on angiogenesis nih.govfda.govresearchgate.netnih.govplos.orgnih.gov. These studies highlight Everolimus's capacity to retard tumor growth through mechanisms targeting both the tumor cells and their microenvironment. Nevertheless, the available literature does not provide specific data or investigations into how this compound, as a metabolite or impurity, affects Everolimus's efficacy or specificity in these in vivo preclinical settings. Without direct comparative studies or analyses of this compound's role in modulating Everolimus's in vivo performance, detailed research findings or data tables for this subsection cannot be provided.
Compound List
Carboplatin
Cisplatin
Epirapamycin
Everolimus
Everolimus D4
Everolimus EP Impurity A
Everolimus EP Impurity B
Everolimus EP Impurity C
Everolimus EP Impurity D
Everolimus EP Impurity E
Everolimus EP Impurity F
Everolimus Hydrolized Impurity
Everolimus Impurity 2
Everolimus Impurity 3
Everolimus Impurity 4
Everolimus Impurity 5
Everolimus Impurity 6
Everolimus Impurity 9
Everolimus Isomer C
Everolimus Related Compound 2
Everolimus Related Compound 3
Everolimus Ring-Opening Impurity
Exemestane
Irinotecan
Letrozole
Metformin
Mycophenolate mofetil (MMF)
Pasireotide
Prolyl Everolimus
this compound
Seco Rapamycin
SN38
Temsirolimus
Trastuzumab
Synthetic and Process Chemistry Considerations for Minimizing and Controlling Seco Everolimus B
Strategies for Process Optimization in Everolimus Synthesis to Limit seco Everolimus B Formation
Optimizing the synthetic route and reaction conditions is fundamental to minimizing the generation of this compound. This involves careful management of intermediates and reaction parameters to steer the synthesis towards the desired product with minimal byproduct formation.
This compound is often characterized as a degradation product, particularly arising from hydrolytic or oxidative pathways fda.gov. Therefore, controlling reaction conditions that favor these degradation routes is crucial.
pH Control: Everolimus is known to be unstable at alkaline pH epo.org. Manufacturing processes should aim to maintain neutral or slightly acidic conditions where possible, particularly during steps involving aqueous media or work-ups, to prevent hydrolytic cleavage of the lactone ring, a pathway that can lead to seco-type impurities .
Oxidation Prevention: Exposure to oxidative conditions during synthesis or storage can lead to degradation products fda.gov. Manufacturing environments should minimize exposure to oxidizing agents, including atmospheric oxygen. The use of inert atmospheres (e.g., nitrogen) during sensitive reaction steps and storage can be beneficial. The presence of antioxidants like butylated hydroxytoluene (BHT) in pharmaceutical compositions is noted for stabilizing Everolimus epo.orgresearchgate.net.
Temperature Management: While specific data on this compound formation kinetics at different temperatures during synthesis is limited, Everolimus itself is unstable at temperatures higher than 25°C epo.org. Maintaining controlled, often lower, temperatures during synthesis and intermediate handling can help prevent thermal degradation and the subsequent formation of impurities.
Intermediate Stability: The stability of key intermediates in the Everolimus synthesis pathway is critical. For instance, patents describe the synthesis of Everolimus from Sirolimus via protected intermediates like 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin (B549165) epo.orggoogle.comgoogle.comresearchgate.net. Ensuring the stability and purity of these intermediates, and minimizing their exposure to harsh conditions that could induce degradation, is essential to prevent the carry-over or formation of this compound.
While the core synthetic strategy for Everolimus typically involves the alkylation of Sirolimus with a hydroxyethylating agent epo.orggoogle.comresearchgate.net, process optimization focuses on improving selectivity and yield, thereby indirectly reducing impurity formation.
Yield and Selectivity Enhancement: Research into Everolimus synthesis has focused on improving yields and reducing byproducts. For example, one study optimized an intermediate preparation process by changing the selectivity of byproduct formation to favor a specific intermediate that could be quantitatively transformed into the desired product, leading to higher yields and reduced reagent/solvent usage acs.org. While this specific study did not directly address this compound, the principle of optimizing selectivity in intermediate steps is applicable.
Minimizing Side Reactions: The complex structure of Sirolimus and the reagents used in Everolimus synthesis can lead to various side reactions. Process development efforts aim to identify and control reaction parameters (e.g., reagent addition rate, stoichiometry, solvent choice) that minimize undesired reactions, such as over-alkylation or side-chain modifications that could potentially lead to or resemble this compound.
Control of Reaction Conditions and Intermediates to Mitigate Degradation
Purification Techniques for the Removal of this compound from Everolimus Drug Substance
Once formed, this compound must be effectively removed from the Everolimus drug substance to meet stringent pharmaceutical quality standards. Chromatographic and crystallization techniques are the primary methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purifying Everolimus and separating it from related impurities, including this compound. Various HPLC methods, employing different stationary phases (e.g., C18, normal phase silica) and mobile phases (mixtures of organic solvents like acetonitrile (B52724), methanol, ethyl acetate (B1210297) with buffers), have been developed and validated for this purpose google.comgoogle.comscribd.comgoogle.comnih.govnih.govgoogle.com. For instance, a common approach involves reversed-phase HPLC using a C18 column with a mobile phase consisting of an acetate buffer and acetonitrile scribd.comnih.gov. Normal-phase chromatography is also utilized, often in combination with reversed-phase methods or as a primary purification step google.comgoogle.com.
Crystallization: Crystallization is another critical purification strategy. Methods have been developed that utilize specific solvent systems and conditions, such as low-temperature dissolution in water-containing organic solvents followed by controlled addition of alkanes and ultrasonic crystallization, to remove impurities and prevent isomer conversion google.comgoogle.com. These techniques aim to yield highly pure Everolimus crystals with reduced levels of this compound and other related substances.
Table 1: Common Purification Techniques for Everolimus Impurities
| Technique | Stationary Phase | Mobile Phase Components | Notes |
| HPLC (Reversed-Phase) | C18 column (e.g., Hypersil BDS C18) | Acetate buffer : Acetonitrile (e.g., 50:50 v/v), pH adjusted | Effective for separating Everolimus from polar and non-polar impurities. Detection typically at 280 nm scribd.comnih.gov. |
| HPLC (Normal-Phase) | Silica gel column (e.g., CN, C1-C4) | Tetrahydrofuran (THF) : Isopropyl ether (various ratios) | Used for separating isomers and other impurities, often in conjunction with reversed-phase HPLC google.comgoogle.comgoogle.com. |
| Crystallization | N/A (solution-based) | Water-containing organic solvent, alkane organic solvent | Aims to selectively crystallize Everolimus, leaving impurities in solution. May involve ultrasonic crystallization for enhanced purity google.comgoogle.com. |
Long-Term Stability and Storage Conditions to Prevent this compound Accumulation
The inherent chemical instability of Everolimus necessitates careful control over storage conditions to prevent the accumulation of degradation products like this compound over time.
Temperature and Humidity Control: Everolimus is sensitive to elevated temperatures and moisture epo.orgresearchgate.net. Storage at controlled room temperature or refrigerated conditions (e.g., -20°C for reconstituted solutions) is recommended invivogen.comsynzeal.com. Protecting the drug substance from high humidity is also crucial to mitigate hydrolytic degradation pathways that can lead to ring-opening impurities.
Protection from Light and Oxygen: While not explicitly detailed for this compound formation, Everolimus is known to be light-sensitive and susceptible to oxidation epo.org. Storage in light-resistant containers and under an inert atmosphere can further enhance stability and prevent oxidative degradation.
pH Considerations: As noted, alkaline conditions can promote degradation epo.org. Therefore, formulation development and storage of solutions should consider pH control.
By implementing these synthetic and process chemistry controls, manufacturers can significantly minimize the formation of this compound and ensure the consistent quality and safety of Everolimus drug substance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
